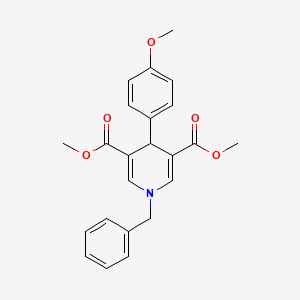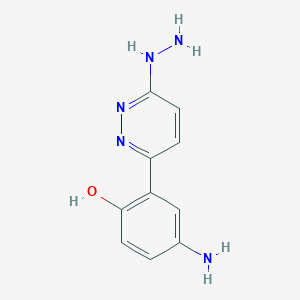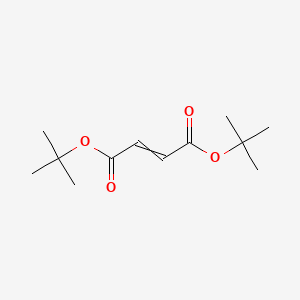
1,4-di-tert-butyl (2Z)-but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl maleate is an organic compound with the chemical formula C12H20O4. It is a colorless liquid that is soluble in organic solvents such as ether and benzene. This compound is often used in the synthesis of polymers and resins, and it serves as a component in various industrial applications .
Preparation Methods
Di-tert-butyl maleate is typically synthesized through the reaction of tert-butanol with maleic acid. The reaction is usually carried out in the presence of an acid catalyst under controlled temperature and pressure conditions. The process involves the esterification of maleic acid with tert-butanol, resulting in the formation of di-tert-butyl maleate .
Chemical Reactions Analysis
Di-tert-butyl maleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert di-tert-butyl maleate into other derivatives.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
Di-tert-butyl maleate has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers.
Biology: It serves as a reagent in biochemical studies and enzyme assays.
Medicine: This compound is used in the development of drug delivery systems and pharmaceutical formulations.
Industry: It is employed in the production of coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of di-tert-butyl maleate involves its interaction with specific molecular targets and pathways. It can act as a cross-linking agent in polymerization reactions, forming stable networks of polymers. The compound’s ester groups can participate in various chemical reactions, leading to the formation of different products depending on the conditions .
Comparison with Similar Compounds
Di-tert-butyl maleate can be compared with other similar compounds such as di-tert-butyl malonate and dibutyl maleate:
Di-tert-butyl malonate: This compound has a similar structure but differs in its reactivity and applications.
Dibutyl maleate: This compound is used in the production of plasticizers and as a monomer in polymer synthesis. .
Di-tert-butyl maleate stands out due to its unique combination of properties, making it suitable for a wide range of applications in various fields.
Properties
Molecular Formula |
C12H20O4 |
|---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
ditert-butyl but-2-enedioate |
InChI |
InChI=1S/C12H20O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H,1-6H3 |
InChI Key |
MSVGHYYKWDQHFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


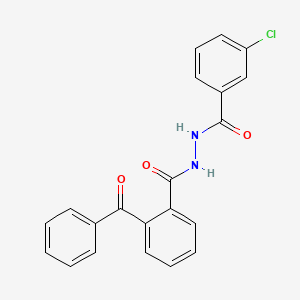
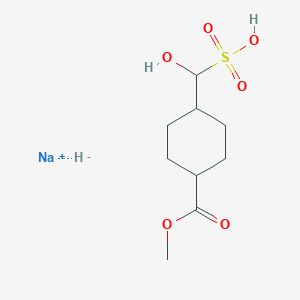
![1-(11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-2-methylpropan-1-one](/img/structure/B12449400.png)
![8-Tert-butyl 6-ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6,8-dicarboxylate](/img/structure/B12449402.png)
![4-[2-Cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B12449409.png)
![2,4-dichloro-6-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}phenol](/img/structure/B12449410.png)
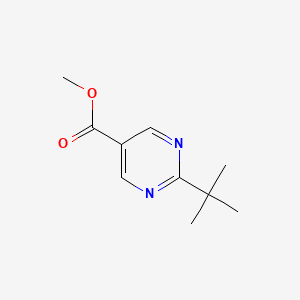
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B12449418.png)

![5-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12449433.png)
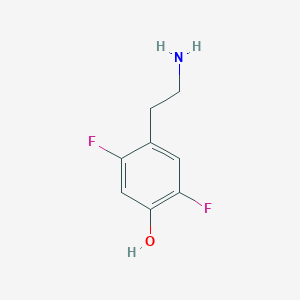
![N-methyl-N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide](/img/structure/B12449443.png)
